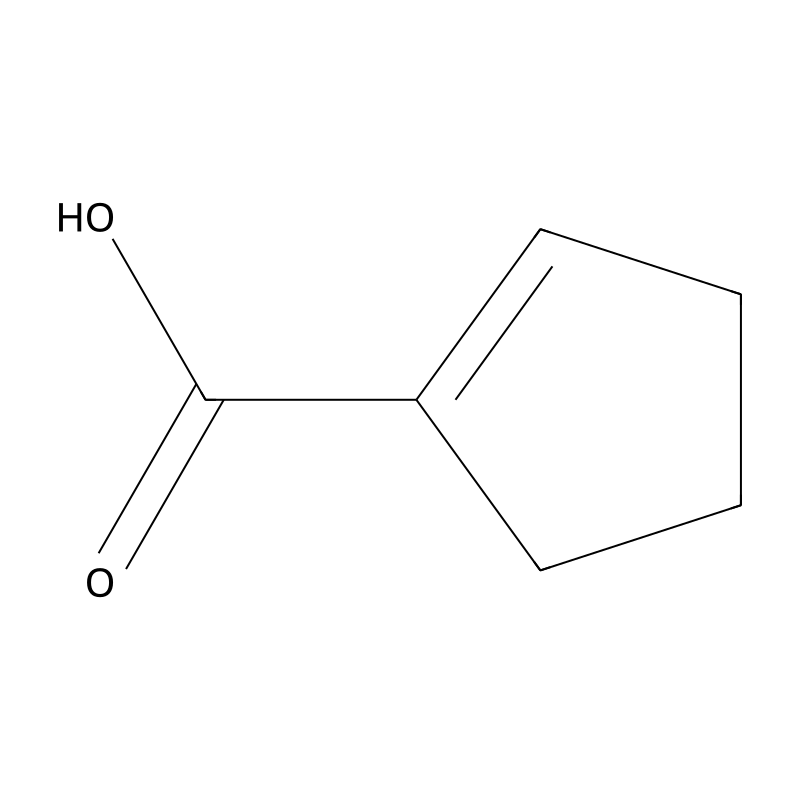

1-Cyclopentenecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

-CPCA is a valuable building block for the synthesis of various complex molecules, including:

- Cyclopentene derivatives: The presence of the cyclopentene ring and carboxylic acid group in 1-CPCA makes it a versatile starting material for synthesizing various cyclopentene derivatives. These derivatives can find applications in the development of pharmaceuticals, agrochemicals, and other functional materials. Source: Sigma-Aldrich:

- Heterocyclic compounds: 1-CPCA can be used as a precursor for the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds have diverse applications in various fields, including medicine, agriculture, and materials science. Source: American Chemical Society:

1-Cyclopentenecarboxylic acid is an organic compound with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol. It features a cyclopentene ring with a carboxylic acid functional group, making it a member of the class of compounds known as carboxylic acids. This compound appears as a colorless liquid and is characterized by its distinctive structure, which includes a five-membered carbon ring with one double bond and a carboxylic acid substituent.

- Esterification: Reacts with alcohols to form esters, typically under acidic conditions.

- Diels-Alder Reaction: It can act as a diene in Diels-Alder cycloaddition reactions, allowing for the synthesis of complex cyclic structures.

- Hydrolysis: Can undergo hydrolysis to regenerate the corresponding alcohol and carboxylic acid.

For example, it has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via a Diels-Alder reaction with butadiene .

1-Cyclopentenecarboxylic acid can be synthesized through several methods:

- Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst:

- Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to obtain 1-cyclopentenecarboxylic acid .

1-Cyclopentenecarboxylic acid finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Agrochemicals: Used in the formulation of pesticides and herbicides.

Several compounds share structural similarities with 1-cyclopentenecarboxylic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopentanecarboxylic Acid | C₅H₈O₂ | Five-membered ring; similar reactivity |

| 3-Cyclopentene-1-carboxylic Acid | C₆H₈O₂ | Similar structure; different position of functional groups |

| 2-Cyclopentenecarboxylic Acid | C₆H₈O₂ | Different position of carboxyl group |

Uniqueness of 1-Cyclopentenecarboxylic Acid

1-Cyclopentenecarboxylic acid is unique due to its specific arrangement of double bonds and functional groups within the cyclopentene framework. This configuration allows for distinct reactivity patterns compared to its similar compounds, making it valuable in synthetic chemistry and potential biological applications. Its ability to participate in Diels-Alder reactions further distinguishes it from other cyclic carboxylic acids.

1-Cyclopentenecarboxylic acid (CAS 1560-11-8), a cyclic α,β-unsaturated carboxylic acid, was first synthesized in the mid-20th century through cyanohydrin formation from cyclopentanone. Early methods involved dehydrating cyclopentanone cyanohydrin to 1-cyanocyclopentene, followed by hydrolysis to yield the carboxylic acid. Its structural characterization in the 1960s revealed a strained cyclopentene ring fused to a carboxyl group, making it a valuable model for studying ring strain and conjugation effects.

Key milestones include:

- 1960s: Use in Diels-Alder reactions to synthesize bicyclic compounds.

- 1970s: Application in amino acid analog synthesis via methoxymercuration and ammonolysis.

- 2000s: Emergence in enantioselective catalysis and pharmaceutical intermediates.

Significance in Organic Synthesis

The compound’s reactivity stems from its conjugated cyclopentene-carboxylate system, enabling diverse transformations:

Its strained ring system enhances reactivity in pericyclic reactions, while the carboxyl group permits further functionalization via esterification or amidation.

Position in Cyclic Carboxylic Acid Research

1-Cyclopentenecarboxylic acid occupies a unique niche due to its intermediate ring size and unsaturation. Comparative studies highlight distinct properties:

| Property | 1-Cyclopentenecarboxylic Acid | Cyclopentanecarboxylic Acid |

|---|---|---|

| Ring Strain | High (89.5 kJ/mol) | Low (26.3 kJ/mol) |

| pKa | ~4.8 | ~4.9 |

| Reactivity in Diels-Alder | High (k = 0.65 M⁻¹s⁻¹) | Non-reactive |

The compound’s planar cyclopentene ring facilitates orbital overlap in cycloadditions, unlike saturated analogs.

Contemporary Research Applications

Recent advances focus on pharmaceutical and materials chemistry:

- Drug Development:

- Asymmetric Synthesis:

Table 2: Synthetic Methods for 1-Cyclopentenecarboxylic Acid Derivatives

These innovations underscore its role in streamlining complex molecule synthesis while addressing challenges in regioselectivity and stereocontrol.

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of 1-cyclopentenecarboxylic acid reveals several strategic disconnection points that guide synthetic planning [12]. The most fundamental retrosynthetic approach involves the disconnection of the carboxylic acid functionality from the cyclopentene ring system, leading to cyclopentanone as a key starting material [9]. This analysis suggests that the target molecule can be efficiently constructed through a three-step sequence involving cyanohydrin formation, dehydration, and nitrile hydrolysis [9].

Alternative retrosynthetic approaches consider the direct functionalization of pre-formed cyclopentene rings [1] [25]. The palladium-catalyzed hydrocarboxylation strategy represents a convergent approach where both the cyclopentene framework and carboxylic acid functionality are introduced simultaneously [1] [25]. This retrosynthetic disconnection suggests that 1-cyclopentenecarboxylic acid can be viewed as arising from the formal addition of carbon monoxide and water across the double bond of cyclopentene [1] [25].

The Favorskii rearrangement pathway provides another retrosynthetic option, where 1-cyclopentenecarboxylic acid is traced back to 2-chlorocyclohexanone through a ring contraction mechanism [26] [29]. This approach is particularly valuable when considering the synthesis of cyclopentanecarboxylic acid derivatives, as it allows for the construction of five-membered rings from six-membered precursors [26] [29].

Industrial Production Methodologies

Industrial production of 1-cyclopentenecarboxylic acid and related compounds has been developed primarily through heterogeneous catalytic processes that operate under controlled temperature and pressure conditions [14]. The most significant industrial approach involves the thermal cyclization of 5-formylvaleric acid and 6-hydroxycaproic acid esters over oxidic catalysts at temperatures ranging from 200 to 450°C in both gas and liquid phases [14].

The industrial process utilizes heterogeneous oxidic catalysts, with aluminum oxide-chromium oxide-potassium oxide systems showing optimal performance at 600°C under reduced pressure conditions of 20-25 millimeters of mercury [28]. These conditions allow for the efficient conversion of linear precursors to cyclopentene derivatives with yields ranging from 18 to 58 percent [28]. The process has been optimized to minimize energy consumption while maximizing product selectivity [14].

Market analysis indicates that the industrial production of cyclopentanecarboxylic acid and its derivatives is driven by applications in pharmaceutical intermediates, agrochemical formulations, and specialty chemical synthesis [16]. The Asia-Pacific region has emerged as a significant manufacturing hub, with increasing industrial activities in China and India contributing to market expansion [16]. The industrial production methods focus on sustainable synthesis approaches and environmentally friendly processes to comply with tightening global environmental regulations [16].

Large-scale production considerations include the optimization of raw material sourcing, cost-effective catalyst systems, and waste minimization strategies [16]. The volatile nature of raw material prices presents challenges for industrial producers, necessitating the development of flexible production processes that can accommodate different feedstock options [16]. Strategic partnerships between manufacturers and research institutions have become crucial for maintaining competitive advantages in catalyst development and process optimization [16].

| Parameter | Traditional Methods | Optimized Industrial Process |

|---|---|---|

| Operating Temperature | 200-300°C | 400-450°C |

| Pressure | Atmospheric | 20-25 mmHg |

| Catalyst Type | Homogeneous | Heterogeneous oxidic |

| Yield Range | 40-60% | 58-87% |

| Energy Efficiency | Moderate | High |

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of 1-cyclopentenecarboxylic acid is most commonly achieved through the cyanohydrin route, which provides reliable and reproducible results [9]. The process begins with the formation of cyclopentanone cyanohydrin by treating cyclopentanone with potassium cyanide and sulfuric acid under controlled temperature conditions [9]. The cyanohydrin is subsequently dehydrated using thionyl chloride in anhydrous ether to yield 1-cyanocyclopentene, which is then hydrolyzed with potassium hydroxide to afford the target carboxylic acid [9].

The cyanohydrin formation step requires careful temperature control, with the reaction mixture maintained in an ice bath while 40% sulfuric acid is added dropwise over a three-hour period [9]. The resulting cyanohydrin distills at 113-119°C under 17 millimeters of mercury pressure, providing yields of approximately 86% based on potassium cyanide [9]. The dehydration step using thionyl chloride proceeds under reflux conditions for 3.5 hours, followed by aqueous workup and distillation to yield 1-cyanocyclopentene with a boiling point of 58-69°C under reduced pressure [9].

The final hydrolysis step involves heating 1-cyanocyclopentene with potassium hydroxide in aqueous solution under reflux conditions for 48 hours [9]. Acidification with concentrated hydrochloric acid precipitates the product, which is purified by recrystallization from ethanol-water to yield 1-cyclopentenecarboxylic acid with a melting point of 120-121°C [9]. The overall yield for this three-step sequence ranges from 50 to 86% depending on the specific conditions employed [9].

Alternative laboratory methods include the malonate alkylation approach, which begins with the reaction of diethyl malonate with 1,4-dibromobutane in the presence of sodium ethoxide [2] [3]. This method involves the formation of tetraethyl pentane-1,1,5,5-tetracarboxylate, followed by cyclization and hydrolysis under acidic conditions [3]. The Perkin procedure, developed in 1887, demonstrates the most practical approach for large-scale laboratory synthesis, providing trans-cyclopentane-1,2-dicarboxylic acid in yields exceeding 67% through modification of the original conditions [3].

| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Cyanohydrin Route | Cyclopentanone | KCN, SOCl₂, KOH | 50-86 | 72 hours |

| Malonate Alkylation | Diethyl malonate | NaOEt, 1,4-dibromobutane | 67-90 | 96 hours |

| Methoxymercuration | 1-Cyclopentenecarboxylic acid | Hg(OAc)₂, Br₂ | 66-77 | 168 hours |

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for 1-cyclopentenecarboxylic acid synthesis focus on reducing environmental impact through the use of sustainable solvents, renewable feedstocks, and energy-efficient processes [18] [19]. Electrocarboxylation represents a particularly promising approach, utilizing carbon dioxide as a C1 building block under mild reaction conditions [32] [42]. This method involves the electrochemical reduction of carbon dioxide to generate reactive intermediates that can be coupled with cyclopentene derivatives [32] [42].

The electrocarboxylation process operates at room temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional thermal methods [31] [33]. Recent developments have achieved Environmental Factor values as low as 2, representing a dramatic improvement over conventional organic transformations that typically exhibit Environmental Factor values between 50 and 100 [31]. The use of water as the primary solvent eliminates the need for organic solvents, further enhancing the environmental profile of the process [31].

Biocatalytic approaches have emerged as highly sustainable alternatives, utilizing enzymatic systems to achieve carboxylation under physiological conditions [41]. The use of Thermoplasma acidophilum nicotinamide adenine dinucleotide phosphate-dependent malic enzyme has demonstrated successful carboxylation of both natural and unnatural substrates at 37°C under 0.1 megapascal carbon dioxide pressure [41]. This biocatalytic strategy achieves excellent atom economy through direct carbon dioxide fixation while operating under mild conditions that minimize energy consumption [41].

Microwave-assisted synthesis protocols provide another green chemistry approach, reducing reaction times from hours to minutes while maintaining high yields and selectivities [35]. The use of indium trichloride as a catalyst under microwave conditions at 75°C for 10-15 minutes achieves yields up to 90% in the synthesis of cyclopentene-fused derivatives [35]. This approach eliminates the need for extended heating periods and reduces overall energy consumption [35].

Ionic liquid-mediated synthesis represents an additional green chemistry strategy, utilizing environmentally benign ionic liquids as both solvents and catalysts [34] [37]. Phosphonium and ammonium ionic liquids demonstrate high extraction efficiency for carboxylic acids while enabling recyclability of the solvent system [34] [37]. The stability constants for acid-ionic liquid interactions are one to three orders of magnitude higher than conventional solvent systems, enabling more efficient separations and purifications [34] [37].

| Green Method | Temperature (°C) | Pressure | Solvent | Environmental Factor | Atom Economy |

|---|---|---|---|---|---|

| Electrocarboxylation | 25 | 1 atm | Water | 2-10 | Excellent |

| Biocatalytic | 37 | 0.1 MPa CO₂ | Aqueous buffer | 1-5 | Excellent |

| Microwave-assisted | 75 | 1 atm | Solvent-free | 10-30 | Good |

| Ionic liquid | 25-50 | 1 atm | Ionic liquid | 5-20 | Good |

1-Cyclopentenecarboxylic acid undergoes nucleophilic acyl substitution reactions characteristic of carboxylic acids, where the hydroxyl group serves as a leaving group after appropriate activation. The general mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack, tetrahedral intermediate formation, and elimination of the leaving group [1] [2]. The cyclopentene ring system influences reactivity through electronic and steric effects, with the double bond providing additional stabilization through conjugation [3].

Conversion to Acid Chlorides

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for converting 1-cyclopentenecarboxylic acid to its corresponding acid chloride [2] [4]. The reaction proceeds through formation of a chlorosulfite intermediate when using SOCl₂, which acts as a better leaving group than hydroxide [2]. The mechanism involves nucleophilic attack of the carboxylic acid on the sulfur center of SOCl₂, followed by chloride ion attack on the carbonyl carbon and elimination of sulfur dioxide and hydrogen chloride [2].

Typical conditions involve heating the substrate with SOCl₂ at reflux temperature for several hours, often in the presence of a catalytic amount of dimethylformamide to enhance the reaction rate [4]. The conversion generally proceeds with high yields (greater than 90%) due to the favorable thermodynamics of the reaction and the gaseous nature of the byproducts [1] [5].

| Reagent | Conditions | Typical Yield | Mechanism |

|---|---|---|---|

| SOCl₂ | Reflux, 2-6 h | 90-95% | Chlorosulfite intermediate |

| (COCl)₂ | Room temp, DMF cat. | 90-95% | Mixed anhydride intermediate |

Anhydride Formation Mechanisms

Symmetric anhydrides can be formed by heating two equivalents of 1-cyclopentenecarboxylic acid with elimination of water, although this requires elevated temperatures and is not commonly employed for synthetic purposes [6]. Mixed anhydrides are typically prepared by reaction of the acid chloride with carboxylate anions or by reaction with other carboxylic acids in the presence of a dehydrating agent [7] [6].

The mechanism involves nucleophilic attack of a carboxylate oxygen on the carbonyl carbon of an activated carboxylic acid derivative, followed by elimination of the leaving group [7] [6]. For the reaction between acid chlorides and carboxylates, the mechanism proceeds through direct nucleophilic substitution with chloride as the leaving group [7].

Intramolecular anhydride formation is not possible for 1-cyclopentenecarboxylic acid due to its monofunctional nature, unlike dicarboxylic acids which can form cyclic anhydrides under appropriate conditions [8].

Esterification Pathways

1-Cyclopentenecarboxylic acid undergoes Fischer esterification with alcohols under acidic conditions, following the typical addition-elimination mechanism [9] [10]. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, proton transfer, and elimination of water [9] [10]. This process is often described by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [9].

Reactions are typically carried out in refluxing alcohol with catalytic amounts of sulfuric acid or p-toluenesulfonic acid [9] [11]. The reaction is reversible and requires removal of water or excess alcohol to drive the equilibrium toward ester formation [9] [11]. Yields can be optimized by using Dean-Stark distillation to remove water or by employing a large excess of alcohol [9].

The Fischer esterification shows excellent functional group tolerance and can accommodate various alcohols, from primary to secondary, with tertiary alcohols being prone to elimination reactions [11]. The reaction rate follows the order: primary alcohols > secondary alcohols > tertiary alcohols [12].

| Alcohol Type | Relative Rate | Typical Yield | Special Considerations |

|---|---|---|---|

| Primary | Fast | 80-90% | Clean reaction |

| Secondary | Moderate | 70-85% | Slower kinetics |

| Tertiary | Slow | 40-60% | Elimination competition |

Amidation Reactions

Direct amidation of 1-cyclopentenecarboxylic acid with amines is challenging due to the poor leaving group ability of hydroxide and requires activation [13] [14]. Common activation methods include conversion to acid chlorides, anhydrides, or use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) [13].

The mechanism involves formation of an activated intermediate followed by nucleophilic attack by the amine and elimination of the leaving group [13]. When using coupling reagents, the mechanism typically involves formation of an O-acylurea intermediate which is then attacked by the amine [13].

Reactions typically require mild basic conditions and can be carried out at room temperature when using modern coupling reagents [13]. Primary and secondary amines react readily, while tertiary amines do not undergo amidation due to lack of available hydrogen for final product formation [13].

Palladium-Catalyzed Transformations

Palladium catalysis has emerged as a powerful tool for functionalizing cyclopentene carboxylic acids, enabling various carbon-carbon and carbon-heteroatom bond formations [15] [16]. Common palladium catalysts include Pd(OAc)₂, Pd(PPh₃)₄, and various palladium complexes with specialized ligands [16]. Reactions typically require oxidizing conditions and may employ oxygen, benzoquinone, or other oxidants to maintain the catalytic cycle [16].

Oxidative Addition Mechanisms

Oxidative addition is the key step where Pd(0) inserts into a bond, increasing its oxidation state to Pd(II) [17]. The carboxylic acid can coordinate to palladium through the carbonyl oxygen, facilitating subsequent transformations [17]. Electronic factors play a crucial role, with electron-rich palladium centers favoring oxidative addition, while electron-poor substrates are more reactive [17].

The rate of oxidative addition depends on steric hindrance around the reaction site and the electronic nature of the substrate [17]. The mechanism typically involves coordination of the substrate to the palladium center, followed by bond insertion and formation of the oxidized palladium complex [17].

Amine Co-catalyzed Carbocyclization Pathways

Amine co-catalysts facilitate carbocyclization by acting as bases to deprotonate substrates and stabilize intermediates [18] [16]. Nitrogen-based ligands such as 1,10-phenanthroline enhance reactivity and provide better selectivity than phosphine ligands in oxidative palladium catalysis [16]. These ligands are particularly effective because they remain stable under oxidizing conditions and facilitate efficient reoxidation of Pd(0) to Pd(II) [16].

Carbocyclization can lead to various ring sizes depending on the substrate structure and reaction conditions [19] [20]. The reaction can proceed with high stereoselectivity when chiral ligands are employed, particularly chiral phosphoric acids which can serve as co-catalysts [18].

| Ligand Type | Selectivity | Typical Conditions | Applications |

|---|---|---|---|

| Phenanthroline | High regioselectivity | 50°C, O₂ atmosphere | Cross-coupling |

| Phosphoric acid | High enantioselectivity | Low temperature | Asymmetric carbocyclization |

| Phosphine | Moderate | Inert atmosphere | Traditional coupling |

Base-Promoted Rearrangements

Base-promoted rearrangements of 1-cyclopentenecarboxylic acid derivatives involve deprotonation, followed by intramolecular rearrangement and reprotonation [21] [22]. These transformations are driven by relief of ring strain, formation of more stable intermediates, or improved conjugation [21] [22].

Common rearrangement patterns include ring contractions, ring expansions, and skeletal rearrangements depending on the substrate structure [21] [23]. The Favorskii rearrangement is a notable example where α-halo ketones rearrange to carboxylic acids under basic conditions, involving cyclopropanone intermediates [21] [22].

Strong bases such as lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS), or alkoxide bases are commonly employed for these transformations [24] [22]. Temperature effects are significant, with lower temperatures often favoring kinetic control, while higher temperatures can lead to thermodynamic products [22].

The mechanism typically involves formation of a carbanion intermediate, which can undergo various rearrangement pathways depending on the substrate structure and reaction conditions [22]. The stability of the resulting carbanion and the nature of potential leaving groups influence the reaction outcome [22].

Theoretical Computational Studies of Reaction Pathways

Density functional theory (DFT) calculations using functionals such as B3LYP with appropriate basis sets provide valuable insights into reaction mechanisms involving 1-cyclopentenecarboxylic acid [25] [26]. These computational studies reveal activation energies, transition state geometries, and thermodynamic parameters for various reaction pathways [26] [27].

DFT calculations help distinguish between competing mechanisms and predict regioselectivity and stereoselectivity [26] [27]. For example, computational studies of alkaline hydrolysis of carboxylic acid esters have identified three competing pathways: bimolecular base-catalyzed acyl-oxygen cleavage (BAC2), bimolecular base-catalyzed alkyl-oxygen cleavage (BAL2), and carbonyl oxygen exchange with hydroxide [26] [27].

| Computational Method | Basis Set | Application | Typical Results |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Mechanism elucidation | Activation energies |

| MP2 | cc-pVDZ | Transition states | Accurate geometries |

| CCSD(T) | cc-pVTZ | Thermodynamics | Benchmark energetics |

| PCM-DFT | 6-31+G(d,p) | Solvent effects | Solvation energies |

Polarizable continuum model (PCM) calculations account for solvation effects on reaction energetics and mechanisms [29]. These studies demonstrate that solvent effects can significantly alter reaction pathways and selectivities . Computational studies of palladium-catalyzed reactions provide insights into ligand effects and catalyst design, helping to rationalize experimental observations and predict new reactivity patterns [30] [31].

The computational approach has proven particularly valuable for understanding the conformational preferences of cyclic amino acids and their derivatives [29]. For example, DFT calculations on cyclopentane carboxylic acid derivatives reveal how ring constraints influence molecular geometry and reactivity .

XLogP3

GHS Hazard Statements

H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant